Product packaging for 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine(Cat. No.:CAS No. 1934794-74-7)

5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2870145
CAS No.: 1934794-74-7
M. Wt: 278.48
InChI Key: PWYJSZJBDQBSJH-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Biology

Nitrogen-containing heterocycles are organic compounds characterized by a ring structure containing at least one nitrogen atom. wisdomlib.orgnumberanalytics.com These compounds are of paramount importance in the fields of medicinal chemistry and chemical biology, forming the structural core of a vast array of biologically active molecules. ijcaonline.orgnih.gov Their prevalence is evident in nature, as they are integral components of essential biomolecules such as nucleic acids, vitamins, and hormones. ijcaonline.org

In the realm of pharmaceuticals, it is estimated that over 90% of drugs contain a heterocyclic ring. sciencepublishinggroup.com The unique structural and electronic properties conferred by the nitrogen atom(s) within the ring allow these compounds to engage in specific interactions with biological macromolecules, such as enzymes and receptors. wisdomlib.org This makes them crucial building blocks in drug design and development. nih.gov Consequently, nitrogen-containing heterocycles exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. numberanalytics.comsciencepublishinggroup.comresearchgate.netmdpi.com The versatility and biological significance of these scaffolds continue to drive extensive research into their synthesis and application. nih.gov

Structural Characteristics and Isomeric Forms of Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds composed of a five-membered pyrrole (B145914) ring fused to a six-membered pyridine (B92270) ring. nih.govontosight.ai The defining characteristic of this family is the arrangement and position of the nitrogen atoms within the two fused rings.

Depending on the fusion point of the rings and the position of the nitrogen atom in the pyridine ring, pyrrolopyridines can exist in six distinct isomeric forms. nih.govresearchgate.netmdpi.com The specific isomer is denoted by the numbering and lettering of the ring system, which indicates how the pyrrole ring is fused to the pyridine ring.

Below is a table detailing the six structural isomers of the pyrrolopyridine scaffold.

Isomer NameSystematic Name
4-Azaindole1H-Pyrrolo[3,2-b]pyridine
5-Azaindole1H-Pyrrolo[3,2-c]pyridine
6-Azaindole (B1212597)1H-Pyrrolo[2,3-c]pyridine
7-Azaindole (B17877)1H-Pyrrolo[2,3-b]pyridine
2-AzaizoindolePyrrolo[3,4-c]pyridine
1-AzaizoindolePyrrolo[3,4-b]pyridine

This table illustrates the different isomeric forms of the basic pyrrolopyridine structure.

Overview of Pyrrolo[2,3-c]pyridine as a Privileged Structure in Academic Investigations

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a versatile template for the development of new therapeutic agents. nih.gov The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is recognized as such a structure.

Its significance stems in part from its structural resemblance to purine, a key component of DNA and RNA, and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov This mimicry allows pyrrolopyridine-based compounds to act as competitive inhibitors for enzymes that utilize ATP, particularly protein kinases. nih.gov Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov By designing pyrrolopyridine derivatives that can fit into the ATP-binding site of specific kinases, researchers can develop targeted therapies. nih.gov The broad spectrum of pharmacological properties associated with pyrrolopyridine derivatives has made them a subject of intense academic and industrial investigation for applications in oncology and inflammation. nih.govnih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClIN2 B2870145 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1934794-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-1-4-2-7(9)11-5(4)3-10-6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYJSZJBDQBSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CN=C1Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Pyrrolo 2,3 C Pyridine Core

Annulation Strategies for Pyrrolo[2,3-c]pyridine Ring System Formation

Annulation, the process of building a new ring onto a pre-existing one, is a fundamental strategy. The pyrrolo[2,3-c]pyridine system can be formed by constructing the pyrrole (B145914) ring onto a pyridine (B92270) core, building the pyridine ring onto a pyrrole precursor, or forming both rings in a tandem or synchronous fashion.

A common and effective strategy involves starting with a substituted pyridine and constructing the five-membered pyrrole ring onto it. One such method is the electrophilic [4+1] cyclization. chemrxiv.orgresearchgate.net This approach utilizes 3-amino-4-methylpyridines as the four-atom pyridine component. Treatment with a C1-bielectrophile, such as trifluoroacetic anhydride (B1165640) (TFAA), triggers a reaction cascade. chemrxiv.orgresearchgate.net The process involves the formation of a trifluoroacetylated pyridinium (B92312) salt, which activates the methyl group, leading to cyclization and the formation of the fused pyrrole ring. chemrxiv.org This metal-free method is scalable and regioselective. chemrxiv.org The scope of this reaction has been investigated, showing that while various substituted 3-amino-4-methylpyridines are viable, α-substituted counterparts often fail to cyclize due to steric hindrance. chemrxiv.orgresearchgate.net

Data Table: [4+1] Annulation for 6-Azaindole (B1212597) Synthesis
Pyridine SubstrateElectrophilic ReagentProductYieldReference
3-Amino-4-methylpyridineTrifluoroacetic anhydride (TFAA)2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole82% chemrxiv.org
3-Amino-4-methylpyridineDifluoroacetic anhydride (DFAA)2-Difluoromethyl-3-difluoroacetyl-6-azaindole86% researchgate.net
3-Amino-4-methylpyridineVilsmeier-Haack Reagent3-Formyl-6-azaindole62% researchgate.net

Conversely, the pyridine ring can be constructed onto a pyrrole template. A notable, though less common, strategy is the selective ring expansion of a pyrrole into a pyridine. This skeletal editing approach can generate pyridine motifs by inserting a carbon atom into the pyrrole core. researchgate.net For instance, α-chlorodiazirines can serve as thermal precursors to chlorocarbenes, which can then insert into the C2-C3 bond of the pyrrole ring, leading to the formation of a 3-arylpyridine derivative after rearrangement. researchgate.net While powerful, the selectivity of such insertions can be a challenge, depending on the substitution pattern of the initial pyrrole. researchgate.net

Tandem annulation reactions offer an efficient route to construct both heterocyclic rings in a single operational sequence from acyclic precursors. The tandem annulation of 1,3-enynes is a prime example of this strategy. beilstein-journals.orgnih.gov This methodology can proceed through different cyclization pathways. beilstein-journals.org Depending on the reaction conditions and the nature of the starting enyne, a 6-endo-dig cyclization can lead to the formation of a pyridine ring, while a 5-exo-dig cyclization can afford a pyrrole derivative. beilstein-journals.org By carefully designing the substrate and choosing the appropriate catalyst and reagents, these pathways can be controlled to build complex heterocyclic systems. For example, iodine-mediated electrophilic annulation of certain 2-en-4-ynyl azides can produce 5-iodo-disubstituted pyridines. nih.gov Another powerful approach involves hetero-Diels-Alder reactions, where a diene and a dienophile containing the requisite nitrogen and carbon atoms combine in a [4+2] cycloaddition to form the six-membered pyridine ring. nih.gov

Classical and Contemporary Approaches to Pyrrolo[2,3-c]pyridine Synthesis

Beyond general annulation strategies, specific named reactions and multi-step pathways have become mainstays for the synthesis of the 6-azaindole framework.

The Bartoli indole (B1671886) synthesis is a classic and powerful method for creating indole rings that has been successfully adapted for the synthesis of azaindoles, including the 6-azaindole (pyrrolo[2,3-c]pyridine) isomer. wikipedia.orgresearchgate.net The reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.com For the synthesis of 6-azaindoles, the starting material is a 4-substituted-3-nitropyridine. wikipedia.org

The mechanism proceeds through an initial attack of the Grignard reagent on the nitro group, forming a nitroso intermediate. wikipedia.orgquimicaorganica.org A second equivalent of the Grignard reagent adds to the nitroso group, which is followed by a crucial organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.orgjk-sci.comquimicaorganica.org Subsequent intramolecular cyclization and dehydration ultimately yield the aromatic pyrrolo[2,3-c]pyridine core. wikipedia.orgquimicaorganica.org A key requirement for the success of the Bartoli reaction is the presence of a substituent at the ortho position to the nitro group (the 4-position of the pyridine ring), as sterically demanding groups in this position generally lead to higher yields. wikipedia.orgjk-sci.com Despite its utility, this method can sometimes result in low yields when applied to azaindole synthesis. researchgate.net

Data Table: Key Features of the Bartoli Reaction for Azaindoles
ParameterDescriptionReference
Starting MaterialOrtho-substituted nitropyridine (e.g., 4-chloro-3-nitropyridine) wikipedia.orgjk-sci.com
Key ReagentVinyl Grignard Reagent (≥3 equivalents) wikipedia.org
Key Mechanistic Step organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement jk-sci.comquimicaorganica.org
RequirementSteric bulk at the ortho-position to the nitro group enhances yield. wikipedia.orgjk-sci.com

Reductive cyclization represents another versatile strategy for constructing the pyrrole portion of the 6-azaindole nucleus. These pathways typically begin with a functionalized pyridine precursor, often a nitropyridine, which is elaborated to create a side chain that can cyclize onto the pyridine ring.

A common sequence involves the reaction of a 4-methyl-3-nitropyridine (B1297851) with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This forms an enamine intermediate. Subsequent reduction of the nitro group, often using catalysts like palladium on carbon (Pd/C) with a hydrogen source or metals like zinc in acetic acid, initiates a spontaneous cyclization and aromatization to yield the 1H-pyrrolo[2,3-c]pyridine core. This two-step approach is often high-yielding and provides a reliable alternative to other methods. Other related cyclization strategies include palladium-catalyzed annulation of amino-ortho-iodopyridines with reagents like allyl acetate, which proceeds via the formation of a π-allyl complex followed by nucleophilic attack to form the pyrrole ring. nih.gov

Fischer Indole Synthesis Analogs Applied to Pyrrolopyridines

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, has been adapted for the creation of azaindoles, including the pyrrolo[2,3-c]pyridine (6-azaindole) system. This method involves the acid-catalyzed cyclization of an arylhydrazine derivative. In the context of 6-azaindoles, a pyridylhydrazine reacts with an aldehyde or ketone to form a pyridylhydrazone intermediate, which then undergoes an intramolecular cyclization and rearrangement to yield the fused pyrrole ring.

A notable application involves the Fischer cyclization of 3-hydrazinyl-2-methoxypyridine (B573460) with a protected phenylacetaldehyde. This reaction, conducted in the presence of aqueous sulfuric acid, serves as a metal-free pathway to produce 3-phenyl-6-azaindole. The reaction proceeds through the characteristic nih.govnih.gov-sigmatropic rearrangement of the protonated hydrazone, followed by the elimination of ammonia (B1221849) to afford the aromatic pyrrolopyridine core. This analog extends the utility of the classical Fischer synthesis to the pyridine series, providing a valuable tool for constructing the 6-azaindole scaffold.

Table 1: Fischer Indole Synthesis Analog for Pyrrolo[2,3-c]pyridine
Starting Material (Hydrazine)Starting Material (Carbonyl)Key ConditionsProduct
3-Hydrazinyl-2-methoxypyridineProtected PhenylacetaldehydeAqueous H₂SO₄, Heat3-Phenyl-1H-pyrrolo[2,3-c]pyridine

Condensation Reactions with Amino Hydroxypyridines

Condensation reactions provide a versatile and widely used approach for constructing the pyrrole ring onto a pre-existing pyridine scaffold. A common strategy begins with substituted nitropyridines, which serve as precursors to the required aminopyridines.

For instance, the synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates is achieved through the condensation of nitropyridines with diethyl oxalate. This is followed by a reductive cyclization of the resulting intermediate. Similarly, ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylates can be synthesized by condensing 3- or 5-nitropyridines with diethyl malonate in the presence of sodium hydride. The nitro group in the resulting diethyl 2-pyridylmalonate is then reduced, triggering an in-situ heterocyclization with aqueous ammonia to form the target pyrrolopyridine-3-carboxylate. These carboxylate products are valuable building blocks for further functionalization.

Another innovative condensation method involves the direct dilithiation of unprotected 3-amino-4-picoline. The resulting dianion intermediate can then be condensed with various electrophiles such as carboxylic acid esters or thioesters to yield a range of 2-substituted pyrrolo[2,3-c]pyridines in competitive yields.

Intramolecular Cyclization of Pyrrolecarboxylic Acid Amidoacetals

A facile and scalable method for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones employs an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key transformation. bohrium.com This methodology provides a direct route to the 6-azaindole core with a carbonyl group on the pyridine ring, a useful handle for further chemical modification.

The synthesis involves the preparation of N-substituted 2-pyrrolecarboxamides, which are then converted to the corresponding amidoacetals. Treatment of these amidoacetals with an acid, such as p-toluenesulfonic acid, under standard acetal deprotection conditions, promotes a cyclization event. The reaction proceeds via the formation of an electrophilic intermediate that is attacked by the electron-rich pyrrole ring, leading to the formation of the fused bicyclic system. This method has been shown to be robust and can be scaled up to significant quantities without a decrease in yield. bohrium.com The resulting pyrrolo[2,3-c]pyridine-7-ones can undergo regioselective alkylation or arylation at the N6 position. bohrium.com

Pyrrole-2,3-dione Mediated Syntheses

The use of pyrrole-2,3-diones as synthons for building fused heterocyclic systems is an established strategy in organic chemistry. However, their specific application to form the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) skeleton is not extensively documented in the literature. Most reported reactions involving pyrrole-2,3-diones lead to other heterocyclic cores. For example, reactions with 1,2-aromatic diamines typically yield quinoxalinone derivatives.

While direct synthesis of the pyrrolo[2,3-c]pyridine core from pyrrole-2,3-diones is not prominent, related isomers have been successfully synthesized. A novel approach to 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) has been developed through the annulation of pyrrolo[2,1-c] nih.govscielo.org.mxbenzoxazine-1,2,4-triones with thioacetamide. nih.gov This demonstrates that pyrrole dione-type precursors can be used to construct the pyridine portion of an azaindole system, albeit for a different isomer.

Cycloaddition Reactions for Pyrrole Ring Formation

Cycloaddition reactions offer elegant and efficient pathways to construct the pyrrole ring of the 6-azaindole core. These methods often involve the formation of multiple carbon-carbon or carbon-nitrogen bonds in a single, concerted or stepwise process.

One such method is the Hemetsberger–Knittel synthesis , which has been successfully applied to prepare a series of substituted 5-, 6-, and 7-azaindoles. This reaction involves the thermal decomposition of a 2-azido-3-pyridine acrylate (B77674) derivative. The thermolysis, often carried out in a high-boiling solvent like xylene or mesitylene, is believed to proceed through a nitrene intermediate which then cyclizes onto the adjacent double bond to form an azirine, ultimately rearranging to the stable aromatic pyrrolopyridine system. This method is particularly useful for producing 2-ester substituted azaindoles.

Another powerful strategy is the intramolecular Diels-Alder oxazole (B20620) (IMDAO) cycloaddition . A variant of this reaction has been developed to provide direct access to 6-azaindoles. pitt.edu This approach involves constructing a precursor that contains both an oxazole ring (as the diene component) and a tethered alkene or alkyne (as the dienophile). Upon heating, the intramolecular [4+2] cycloaddition occurs, followed by the extrusion of a small molecule (like water or an alcohol) to aromatize and form the fused pyrrole ring. pitt.edu

Additionally, a formal electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines has been reported. chemrxiv.org Treatment of the aminopicoline derivative with trifluoroacetic anhydride (TFAA) leads to a cyclization event that constructs the five-membered pyrrole ring, yielding 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. chemrxiv.org

Table 2: Cycloaddition Strategies for Pyrrolopyridine Synthesis
MethodKey PrecursorReaction Type
Hemetsberger–Knittel Synthesis2-Azido-3-pyridine acrylateThermal decomposition/cyclization
Intramolecular Diels-Alder Oxazole (IMDAO)Tethered oxazole-alkyne/alkene[4+2] Cycloaddition
Electrophilic Cyclization3-Amino-4-methylpyridineFormal [4+1] Cyclization

Multicomponent Coupling Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Several MCRs have been developed for the synthesis of azaindole and related structures.

One example is a three-component reaction that provides access to polysubstituted 6-azaindolines (the saturated analogs of 6-azaindoles). By heating a solution of isocyanoacetamide, an amine, and an aldehyde, a clean reaction occurs to furnish a pyrrolidinone-fused azaindoline. nih.govresearchgate.net This process is notable for creating three heterocyclic rings and five chemical bonds in a single step. nih.govresearchgate.net

For the synthesis of the aromatic azaindole core, a one-pot, three-component cyclocondensation has been developed for the closely related 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) framework. acs.org This route involves the reaction of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds (e.g., malononitrile, Meldrum's acid) in a refluxing solvent. acs.org This strategy allows for the rapid assembly of highly substituted 7-azaindole derivatives, highlighting the power of MCRs in diversity-oriented synthesis. While this specific example builds the pyridine ring onto a pyrrole precursor, it exemplifies the multicomponent approach to constructing the pyrrolopyridine scaffold.

Synthetic Routes to Halogenated Pyrrolo 2,3 C Pyridine Derivatives, with Emphasis on 5 Chloro 2 Iodo Substitution

General Halogenation Strategies for Pyrrolopyridine Systems

Halogenation is a foundational reaction in organic chemistry used to introduce halogen atoms into molecules. numberanalytics.com For heterocyclic systems like pyrrolopyridines, these reactions are vital for generating versatile intermediates for structure-activity relationship (SAR) studies and target-oriented synthesis. chemrxiv.org The pyrrolopyridine nucleus, being an electron-rich heteroaromatic system, is susceptible to electrophilic substitution reactions. However, the presence of two fused rings and nitrogen atoms complicates the reactivity, often requiring carefully chosen conditions to achieve the desired regioselectivity.

The introduction of chlorine and iodine onto the pyrrolopyridine core is typically achieved through electrophilic halogenation. The choice of halogenating agent is critical and depends on the desired reactivity and the substitution pattern of the starting material.

For iodination, N-iodosuccinimide (NIS) is a commonly used reagent, often employed in solvents like tetrahydrofuran (B95107) (THF) or methylene (B1212753) chloride (CH2Cl2) at room temperature. nih.gov Elemental iodine (I2) can also be used, but it often requires activation by an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species. nih.govyoutube.com

Chlorination can be accomplished using various reagents. N-chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine. For less reactive substrates, stronger chlorinating agents or Lewis acid catalysts, such as AlCl3 or FeCl3, may be necessary to facilitate the reaction. youtube.com

Table 1: Common Halogenating Agents for Pyrrolopyridine Systems

HalogenReagent NameAbbreviationTypical Conditions
IodineN-IodosuccinimideNISTHF or CH2Cl2, Room Temp nih.gov
IodineIodineI2Requires activating agent (e.g., HNO3, Ag+) nih.govyoutube.com
ChlorineN-ChlorosuccinimideNCSAprotic solvent (e.g., DMF, CH2Cl2)
ChlorineSulfuryl ChlorideSO2Cl2Aprotic solvent

Achieving regioselectivity—the control of where the halogen is introduced—is a primary challenge in the synthesis of substituted pyrrolopyridines. The inherent electronic properties of the fused ring system typically direct electrophilic substitution to the electron-rich pyrrole (B145914) ring, often at the C2 or C3 position.

To override this natural reactivity and achieve substitution at specific positions on the pyridine (B92270) ring, several strategies can be employed. One common approach involves the formation of a pyridine N-oxide. nih.gov Activation of the N-oxide moiety with a strong electrophile enables the regioselective addition of a halide anion, providing a practical route to 2-halo-substituted pyridines. nih.govresearchgate.net Another advanced method involves a temporary ring-opening and closing sequence via Zincke imine intermediates, which can facilitate highly regioselective halogenation at the 3-position of the pyridine ring. chemrxiv.orgchemrxiv.org The use of directing groups or carefully controlling reaction parameters like temperature, solvent, and catalyst can also influence the position of halogenation. numberanalytics.com

Specific Synthesis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine and Related Analogs

The synthesis of the target compound, this compound, requires a multi-step approach that carefully controls the sequence of halogen introduction and utilizes protecting groups to prevent unwanted side reactions.

The synthesis would logically begin with a pre-functionalized pyrrolopyridine core. A plausible route starts with 5-chloro-1H-pyrrolo[2,3-c]pyridine. This precursor establishes the chlorine atom at the desired C5 position on the pyridine ring.

The subsequent step is the regioselective iodination of the pyrrole ring. The pyrrole moiety is generally more activated towards electrophilic substitution than the chlorinated pyridine ring. Therefore, direct iodination of 5-chloro-1H-pyrrolo[2,3-c]pyridine with a reagent like N-iodosuccinimide (NIS) is expected to proceed with high selectivity at the C2 position, which is electronically favored for electrophilic attack. This sequence—establishing the less reactive pyridine ring substitution first, followed by halogenating the more reactive pyrrole ring—is a common strategy in the synthesis of such di-halogenated heterocycles.

The C-Cl and C-I bonds in compounds like this compound are not merely static decorations; they are key functional groups that enable further molecular diversification. nih.gov The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective functionalization. The C-I bond is more reactive and is typically targeted first in palladium-catalyzed cross-coupling reactions.

For example, in the closely related 2-iodo-4-chloropyrrolopyridine system, the C2-iodo position is selectively used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. nih.gov Following the modification at C2, the less reactive C-Cl bond can then be targeted for a different transformation, such as a Buchwald-Hartwig amination to install an amino group. nih.gov This stepwise, chemoselective approach allows for the controlled and efficient construction of complex, multi-substituted pyrrolopyridine derivatives.

The pyrrole N-H proton is acidic and can interfere with many organometallic reactions or act as an undesired nucleophile. Therefore, its protection is often essential for successful synthesis. jocpr.comscite.ai The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. semanticscholar.org

A frequently used protecting group for the pyrrole nitrogen in this class of compounds is the (trimethylsilyl)ethoxymethyl (SEM) group. nih.govmdpi.com The SEM group is robust and stable to many cross-coupling conditions. However, its removal can be challenging. A common two-step deprotection protocol involves initial treatment with trifluoroacetic acid (TFA) followed by a base like sodium bicarbonate (NaHCO3). mdpi.com During this process, the release of formaldehyde (B43269) can sometimes lead to undesired side products. nih.gov

Table 2: Protecting Groups in Pyrrolopyridine Synthesis

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Features
(Trimethylsilyl)ethoxymethylSEMSEM-ClTwo-step: TFA, then NaHCO3 mdpi.comRobust, stable to cross-coupling; removal can be harsh. nih.gov
tert-ButoxycarbonylBocBoc2OAcidic conditions (e.g., TFA)Common, easily removed; may be unstable to some reaction conditions. nih.gov

Chemo- and Regioselectivity in Halogenated Pyrrolopyridine Synthesis

The chemo- and regioselectivity of halogenation reactions on the pyrrolo[2,3-c]pyridine scaffold are paramount for the successful synthesis of specifically substituted derivatives like this compound. The inherent reactivity of the bicyclic system plays a crucial role in determining the outcome of these reactions.

In the case of electrophilic aromatic substitution on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system, which is structurally related to 6-azaindole (B1212597), reactions such as nitration, bromination, and iodination have been shown to occur predominantly at the 3-position of the pyrrole ring. rsc.org This preference is attributed to the electronic nature of the pyrrole ring, which is more activated towards electrophilic attack than the pyridine ring. The C3 position is generally the most electron-rich and sterically accessible position within the pyrrole moiety.

Achieving substitution at the C2 position, as required for this compound, often necessitates a more nuanced synthetic strategy. Direct iodination of a 5-chloro-1H-pyrrolo[2,3-c]pyridine intermediate might not yield the desired C2-iodo product with high selectivity. Therefore, alternative methods are often employed.

One such strategy involves the use of a protecting group on the pyrrole nitrogen. This can alter the electronic distribution within the ring system and potentially influence the regioselectivity of subsequent halogenation steps. Another common approach is directed ortho-metalation, where a directing group guides the deprotonation and subsequent electrophilic quench (in this case, with an iodine source) to a specific position.

Furthermore, the relative reactivity of different C-H bonds can be exploited. For instance, in the synthesis of a 4-chloro-2-iodo-pyrrolopyridine derivative, a chemoselective Suzuki-Miyaura cross-coupling was successfully performed at the more reactive C2-iodo position in the presence of a C4-chloro substituent. nih.gov This highlights the differential reactivity of halogen substituents at various positions on the pyrrolopyridine core, which is a key consideration in multi-step syntheses.

The table below summarizes the general regioselectivity observed in the electrophilic halogenation of related azaindole systems.

Reagent/ReactionPosition of SubstitutionReference
BrominationC3 rsc.org
IodinationC3 rsc.org
NitrationC3 rsc.org

To overcome the inherent preference for C3 substitution and achieve iodination at the C2 position, a synthetic chemist might employ a blocking group at the C3 position. This group would be introduced prior to iodination and subsequently removed, thereby forcing the iodine to substitute at the C2 position.

The synthesis of this compound thus represents a significant challenge in heterocyclic chemistry, requiring a sophisticated understanding and application of the principles of chemo- and regioselectivity to control the outcome of halogenation reactions on the pyrrolo[2,3-c]pyridine nucleus.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2 Iodo 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) reactions on the 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine scaffold are dictated by the electronic nature of the pyrrolopyridine ring system and the inherent reactivity differences between the carbon-chlorine and carbon-iodine bonds. Generally, the pyridine (B92270) ring is more susceptible to nucleophilic attack than the pyrrole (B145914) ring due to its electron-deficient character.

The position of the halogen atom on the pyridine ring influences its reactivity towards nucleophiles. In dihalogenated pyridines, the relative reactivity is influenced by the electronic environment of the carbon atom to which the halogen is attached. For SNAr reactions to proceed, the aromatic ring typically requires activation by electron-withdrawing groups. In the case of this compound, the pyridine nitrogen itself acts as an electron-withdrawing feature, facilitating nucleophilic attack.

While specific studies on the competitive nucleophilic substitution of this compound are not extensively detailed in the available literature, general principles of SNAr on halogenated pyridines suggest that the chlorine at the 5-position would be the more likely site for substitution compared to the iodine at the 2-position on the pyrrole ring, especially under thermal conditions. However, palladium-catalyzed processes, such as the Buchwald-Hartwig amination, have become the more common and efficient method for C-N bond formation on such scaffolds, often overriding the classical SNAr pathway.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrrolopyridines

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of this compound, offering a powerful toolkit for the formation of carbon-carbon and carbon-nitrogen bonds. The differential reactivity of the C-I and C-Cl bonds is a key determinant of the regioselectivity of these transformations.

Suzuki-Miyaura Coupling for Aryl and Alkyl Group Introduction

The Suzuki-Miyaura coupling is a widely employed method for the introduction of aryl and alkyl groups onto the pyrrolopyridine core. A key aspect of this reaction on dihalogenated substrates is the selective activation of one halogen over the other. In the case of this compound, the greater reactivity of the carbon-iodine bond towards oxidative addition to a palladium(0) complex allows for selective coupling at the 2-position.

In a study on the analogous 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position was successfully achieved. nih.gov This preferential reaction at the iodo-substituted position highlights the ability to selectively functionalize the pyrrole ring while leaving the chloro-substituted pyridine ring intact for subsequent transformations. nih.gov

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Ref
1Phenylboronic acidPd2(dba)3K2CO31,4-Dioxane/Water1000.595 nih.gov
24-Methoxyphenylboronic acidPd2(dba)3K2CO31,4-Dioxane/Water1000.592 nih.gov
3(4-(Hydroxymethyl)phenyl)boronic acidPd(PPh3)4K2CO31,4-Dioxane/Water80978 nih.gov
Data from a study on the analogous 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has been successfully applied to halogenated pyrrolopyridines, often following an initial cross-coupling at the more reactive halogen site.

Following a selective Suzuki-Miyaura coupling at the 2-iodo position of a protected 4-chloro-2-iodopyrrolopyridine, a subsequent Buchwald-Hartwig amination can be performed at the 4-chloro position. nih.gov This sequential approach allows for the controlled and stepwise introduction of different functionalities at specific positions on the pyrrolopyridine scaffold. The choice of palladium catalyst and ligand is crucial for the success of these amination reactions, particularly with heteroaryl chlorides which can be challenging substrates.

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref
1Secondary AminePd2(dba)3RuPhosNaOtBuToluene1001885 nih.gov
Data from a study on the analogous 2-aryl-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is particularly valuable for the synthesis of alkynyl-substituted heterocycles, which are important intermediates in organic synthesis and medicinal chemistry.

In the context of dihalogenated pyrrolopyridines, the Sonogashira reaction is expected to proceed selectively at the more reactive C-I bond at the 2-position. This allows for the introduction of an alkyne moiety, which can then be used in further transformations, such as cyclization reactions. The reaction is typically carried out under mild conditions, often at room temperature, using a base like triethylamine (B128534) which can also serve as the solvent.

Cyclization Reactions Leading to Annulated Systems

The functionalized pyrrolo[2,3-c]pyridine core, obtained through the aforementioned cross-coupling reactions, can serve as a precursor for the construction of more complex, annulated heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this regard.

For instance, a tandem Sonogashira coupling followed by an intramolecular cyclization has been utilized in the synthesis of azaindoles. nih.gov An alkyne introduced at the 2-position of the pyrrolopyridine ring via a Sonogashira coupling can subsequently undergo cyclization with a suitably positioned functional group on the pyridine ring or a substituent introduced at the 3-position. These cyclization reactions can be promoted by various reagents, including bases or transition metals, leading to the formation of new fused ring systems.

Electrophilic cyclization is another powerful method. For example, 2-alkynyl-1-methylene azides can undergo iodine-mediated electrophilic cyclization to form highly functionalized 6-azaindoles. nih.gov This demonstrates the potential for the iodo group at the 2-position of the title compound to participate in or direct cyclization processes.

Functional Group Interconversions on the Pyrrolo[2,3-c]pyridine Core

Beyond the direct functionalization at the halogenated positions, the pyrrolo[2,3-c]pyridine core can undergo various functional group interconversions. These transformations are essential for elaborating the structure and accessing a wider range of derivatives.

Common functional group interconversions include modifications of substituents introduced through cross-coupling reactions. For example, a hydroxymethyl group introduced via a Suzuki-Miyaura coupling can be oxidized to an aldehyde or a carboxylic acid. An amino group introduced via a Buchwald-Hartwig amination can be further acylated, alkylated, or used as a handle for the construction of another heterocyclic ring.

The pyrrole NH group can also be a site for functionalization. It can be alkylated or acylated to introduce various substituents, which can modulate the electronic properties and biological activity of the molecule. The choice of protecting group for the pyrrole nitrogen is often a critical consideration in multi-step syntheses involving this scaffold.

Acylation Reactions

Acylation of the this compound scaffold can occur at either the pyrrole nitrogen (N-acylation) or a carbon atom of the pyrrole ring (C-acylation), depending on the reaction conditions and the acylating agent.

N-Acylation: The nitrogen atom of the pyrrole ring is a nucleophilic center and can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction is a common strategy for installing various functional groups or protecting the pyrrole nitrogen during subsequent transformations.

C-Acylation (Friedel-Crafts Type): The electron-rich pyrrole ring is amenable to electrophilic substitution reactions such as Friedel-Crafts acylation. sigmaaldrich.comnih.gov The reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to generate a reactive acylium ion from an acyl chloride or anhydride (B1165640). sigmaaldrich.comnih.gov For the 1H-pyrrolo[2,3-c]pyridine core, the most likely position for electrophilic attack is the C3 position, which is analogous to the most reactive position in indole (B1671886) chemistry. The presence of the electron-withdrawing chloro group on the pyridine ring and the bulky iodo group at C2 would further favor substitution at C3.

A study on imidazo[1,2-a]pyridines demonstrated selective C3-acetylation using acetic anhydride and a catalytic amount of aluminum chloride, highlighting a cost-effective and efficient method for acylating similar nitrogen-containing heterocyclic systems. nih.gov While direct experimental data for this compound is not available, analogous reactivity is anticipated.

Interactive Data Table: Acylation Reactions

EntryAcylating AgentReaction TypePosition of AcylationProduct
1Acetyl chloride, Et3NN-AcylationN11-Acetyl-5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine
2Acetic anhydride, AlCl3C-AcylationC33-Acetyl-5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine
3Benzoyl chloride, NaHN-AcylationN11-Benzoyl-5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Alkylation and Arylation Processes

The this compound scaffold offers multiple sites for alkylation and arylation, including the pyrrole nitrogen and the C2-iodo position, enabling the synthesis of a diverse range of derivatives.

N-Alkylation: The pyrrole nitrogen can be alkylated under basic conditions using various alkylating agents like alkyl halides. nih.gov The choice of base and solvent can influence the efficiency of the reaction. For instance, phase transfer catalysis conditions have been successfully employed for the N-alkylation of related benzodiazepine (B76468) systems. researchgate.net

Palladium-Catalyzed Arylation and Alkylation (Cross-Coupling): The iodine atom at the C2 position is a key functional group for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-iodo derivative with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This method is highly versatile for forming carbon-carbon bonds and is widely used to synthesize 2-aryl- and 2-heteroaryl-pyrrolo[2,3-c]pyridines. A chemoselective Suzuki-Miyaura coupling at the C2-iodo position in the presence of a C4-chloro substituent has been demonstrated on a related 7-azaindole (B17877) core, highlighting the feasibility of selective functionalization. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the 2-iodo derivative with primary or secondary amines. wikipedia.orglibretexts.org This is a powerful method for introducing a wide variety of amino substituents at the C2 position, which is a common motif in pharmacologically active molecules. nih.govnih.gov The choice of phosphine (B1218219) ligand is crucial for the success of this transformation. wikipedia.orglibretexts.org

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation offers an alternative strategy for functionalizing the pyrrolo[2,3-c]pyridine core, often targeting the C3 position of the pyrrole ring or positions on the pyridine ring, depending on the directing groups and reaction conditions. nih.govbeilstein-journals.orgrsc.org

Interactive Data Table: Alkylation and Arylation Processes

EntryReagent(s)Reaction TypePosition of ReactionProduct
1Methyl iodide, NaHN-AlkylationN15-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine
2Phenylboronic acid, Pd(PPh3)4, K2CO3Suzuki-Miyaura CouplingC25-Chloro-2-phenyl-1H-pyrrolo[2,3-c]pyridine
3Piperidine, Pd(OAc)2, BINAP, NaOtBuBuchwald-Hartwig AminationC25-Chloro-2-(piperidin-1-yl)-1H-pyrrolo[2,3-c]pyridine
4Bromobenzene, Pd(OAc)2, PPh3, K2CO3C-H Arylation (hypothetical)C35-Chloro-2-iodo-3-phenyl-1H-pyrrolo[2,3-c]pyridine

Ring System Rearrangements and Skeletal Modifications

The pyrrolo[2,3-c]pyridine skeleton, like other related heterocyclic systems, can undergo rearrangements and skeletal modifications under specific reaction conditions, leading to the formation of different ring systems.

Ring Expansion: A notable transformation is the expansion of the five-membered pyrrole ring into a six-membered pyridine ring. Such rearrangements can be promoted under various conditions. For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole isomer) with chloroform (B151607) and a strong base (Reimer-Tiemann reaction conditions) has been reported to cause ring expansion to a 1,8-naphthyridine (B1210474) derivative. rsc.org Another method involves the catalytic reaction of pyrrole-containing compounds with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures. google.com More recently, carbon atom insertion into pyrrole cores using α-chlorodiazirines has been shown to generate pyridine motifs. researchgate.net While these examples are not on the exact 6-azaindole (B1212597) system, they suggest that under forcing conditions, this compound could potentially undergo similar skeletal transformations.

Specific studies detailing the ring system rearrangements of this compound are not prevalent in the reviewed literature. However, the inherent reactivity of the azaindole core suggests that such transformations could be explored to generate novel heterocyclic scaffolds.

Derivatization Strategies and Scaffold Diversity Generation Based on 5 Chloro 2 Iodo 1h Pyrrolo 2,3 C Pyridine

Synthesis of Substituted Pyrrolo[2,3-c]pyridine Analogs via Halogen Manipulation

The differential reactivity of the C-I and C-Cl bonds in 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is the cornerstone of its derivatization strategy. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond at the C2-position is significantly more reactive than the carbon-chlorine bond at the C5-position. This reactivity difference allows for selective functionalization at the C2-position while leaving the C5-chloro substituent intact for subsequent transformations. This principle has been demonstrated in related dihalogenated pyrrolopyridine systems. For instance, studies on 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine have shown that chemoselective Suzuki-Miyaura cross-coupling occurs preferentially at the C2-iodo position. nih.gov

This regioselectivity enables a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, to be performed selectively at the C2-position.

Key Research Findings:

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups. The reaction of this compound with various boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a base (e.g., K₂CO₃ or Na₂CO₃) is expected to yield 2-aryl/heteroaryl-5-chloro-1H-pyrrolo[2,3-c]pyridine derivatives. nih.gov

Sonogashira Coupling: This method is used to install alkyne moieties. The coupling of terminal alkynes with the 2-iodo position can be achieved using a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base. nih.govmdpi.comresearchgate.net This reaction provides precursors for further cyclization or functionalization.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, introducing a wide range of amine substituents. The reaction of the 2-iodo position with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, would yield 2-amino-5-chloro-1H-pyrrolo[2,3-c]pyridine analogs. nih.gov

The chlorine atom at the C5-position can then be targeted for a second cross-coupling reaction, often under more forcing conditions, to generate disubstituted pyrrolo[2,3-c]pyridine derivatives.

Reaction TypeCoupling PartnerCatalyst System (Example)Expected Product at C2-Position
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃2-Aryl-5-chloro-1H-pyrrolo[2,3-c]pyridine
SonogashiraTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N5-Chloro-2-(alkynyl)-1H-pyrrolo[2,3-c]pyridine
Buchwald-HartwigAmine (R¹R²NH)Pd₂(dba)₃, BINAP, NaOt-BuN¹,N¹-Disubstituted-5-chloro-1H-pyrrolo[2,3-c]pyridin-2-amine

Functionalization at Non-Halogenated Positions of the Pyrrolo[2,3-c]pyridine System

Beyond manipulation of the halogen atoms, the pyrrolo[2,3-c]pyridine core offers other sites for derivatization, namely the N1-H of the pyrrole (B145914) ring and the C3-H position.

N1-Position Functionalization: The pyrrole nitrogen is a common site for functionalization, such as N-alkylation or N-arylation. These reactions can introduce a variety of substituents that can modulate the compound's physicochemical properties and biological activity.

N-Alkylation: This can be achieved by treating the this compound with an alkyl halide in the presence of a base (e.g., sodium hydride) in an appropriate solvent like THF or DMF.

N-Arylation: Copper- or palladium-catalyzed N-arylation reactions (e.g., Ullmann condensation or Buchwald-Hartwig amination) can be employed to introduce aryl groups at the N1-position using aryl halides as coupling partners.

C3-Position Functionalization: The C3 position of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is known to undergo electrophilic substitution reactions such as nitration, halogenation, and Mannich reactions. By analogy, the C3-position of the 6-azaindole (B1212597) core is also susceptible to electrophilic attack, although the presence of the electron-withdrawing pyridine (B92270) nitrogen may necessitate specific reaction conditions. This provides a route to introduce further diversity into the scaffold.

PositionReaction TypeReagent (Example)Expected Product
N1N-AlkylationMethyl iodide, NaH5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine
N1N-ArylationPhenyl iodide, CuI, Cs₂CO₃5-Chloro-2-iodo-1-phenyl-1H-pyrrolo[2,3-c]pyridine
C3Electrophilic BrominationN-Bromosuccinimide (NBS)3-Bromo-5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Design and Synthesis of Polyheterocyclic Systems Incorporating the Pyrrolo[2,3-c]pyridine Core

The this compound scaffold is an excellent starting point for the construction of more complex, fused polyheterocyclic systems. These larger ring systems are of significant interest in medicinal chemistry and materials science. A common strategy involves a two-step process: an initial cross-coupling reaction to introduce a suitably functionalized substituent, followed by an intramolecular cyclization to form a new ring.

For example, a Sonogashira coupling at the C2-position with an alkyne bearing a terminal functional group (e.g., a hydroxyl or amino group) can provide a precursor for an intramolecular cyclization. Subsequent cyclization, which can be catalyzed by various metals or proceed under thermal conditions, can lead to the formation of fused furan, pyrrole, or pyridine rings.

Another approach involves a Suzuki coupling to introduce an ortho-functionalized aryl group (e.g., 2-aminophenylboronic acid). The resulting product can then undergo an intramolecular cyclization, such as a Pictet-Spengler type reaction or a palladium-catalyzed C-N bond formation, to construct a new fused ring system. This strategy allows for the creation of tricyclic and tetracyclic frameworks based on the pyrrolo[2,3-c]pyridine core.

Step 1: Cross-CouplingStep 2: CyclizationResulting Fused System (Example)
Sonogashira coupling with propargyl alcoholIntramolecular hydroalkoxylation/cyclizationFuro[2,3-b]pyrrolo[2,3-c]pyridine
Suzuki coupling with 2-aminophenylboronic acidIntramolecular C-N bond formation (e.g., Buchwald-Hartwig)Indolo[2,3-b]pyrrolo[2,3-c]pyridine
Buchwald-Hartwig amination with 2-bromoanilineIntramolecular C-C bond formation (e.g., Heck reaction)Pyrido[4',3':4,5]pyrrolo[3,2,1-jk]carbazole derivative

Spectroscopic Characterization Methodologies for 5 Chloro 2 Iodo 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number of chemically distinct nuclei and their connectivity. uobasrah.edu.iq

In the ¹H NMR spectrum of the pyrrolo[2,3-c]pyridine core, protons attached to the aromatic rings exhibit characteristic chemical shifts. The protons on the pyridine (B92270) and pyrrole (B145914) rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic system. The N-H proton of the pyrrole ring usually presents as a broad singlet at a further downfield position.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. chemconnections.org The presence of electronegative halogen substituents, such as chlorine and iodine, influences the chemical shifts of adjacent carbon atoms, providing crucial data for confirming their positions on the heterocyclic scaffold.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹HN-H> 10.0Broad Singlet
¹HAromatic C-H7.0 - 8.5Singlet, Doublet
¹³CC-I75 - 85Singlet
¹³CC-Cl145 - 155Singlet
¹³COther Aromatic C110 - 150Singlet

Note: These are generalized predicted values. Actual experimental values can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely confirm its molecular formula, C₇H₄ClIN₂, by providing a highly accurate mass measurement of the molecular ion. chemscene.comsigmaaldrich.com

The mass spectrum of this compound is also characterized by a distinctive isotopic pattern for the molecular ion peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, appearing as two peaks with a relative intensity ratio of approximately 3:1, separated by two mass units.

Electron ionization (EI) mass spectrometry reveals the compound's fragmentation pattern, which is crucial for structural confirmation. Common fragmentation pathways for halogenated heterocyclic compounds include the initial loss of the iodine atom, followed by the subsequent loss of the chlorine atom or hydrogen cyanide (HCN) from the ring system. jcsp.org.pk

Table 2: Key Ions in the Mass Spectrum of this compound

IonFormulaCalculated m/zDescription
[M]⁺[C₇H₄ClIN₂]⁺278.48Molecular Ion
[M-I]⁺[C₇H₄ClN₂]⁺151.02Loss of Iodine
[M-Cl]⁺[C₇H₄IN₂]⁺242.95Loss of Chlorine
[M-I-HCN]⁺[C₆H₃ClN]⁺124.00Loss of Iodine and HCN

Note: m/z values are calculated for the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹²⁷I, ¹⁴N).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its key structural features.

The N-H bond of the pyrrole ring gives rise to a distinct stretching vibration, typically observed in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings appear in the 1400-1650 cm⁻¹ region. libretexts.org The presence of carbon-halogen bonds is indicated by absorptions in the fingerprint region (below 1000 cm⁻¹), although these can be harder to assign definitively.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationCharacteristic Frequency Range (cm⁻¹)
Pyrrole N-HStretch3200 - 3400
Aromatic C-HStretch3000 - 3100
Aromatic C=C / C=NIn-ring Stretch1400 - 1650
C-ClStretch600 - 800
C-IStretch500 - 600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined.

For a derivative of this compound that forms suitable crystals, X-ray crystallography would provide unambiguous confirmation of its structure. mdpi.com It yields precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the pyrrolo[2,3-c]pyridine ring system and the exact geometry of the substituents. This method is invaluable for establishing the absolute configuration and conformation of molecules in the crystalline state.

Table 4: Information Obtained from X-ray Crystallography

ParameterDescription
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry elements of the crystal lattice.
Atomic CoordinatesThe precise x, y, and z positions of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms.
Bond AnglesThe angles formed by three consecutively bonded atoms.
Torsional AnglesThe dihedral angles describing the conformation around a chemical bond.

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is commonly used for rapid qualitative monitoring of reaction progress and for preliminary purity checks. It involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a suitable mobile phase.

For purification on a larger scale, column chromatography is the method of choice. The compound is separated on a column packed with a stationary phase, typically silica gel, using a carefully selected solvent system (mobile phase), such as a mixture of n-hexane and ethyl acetate. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for determining the purity of the final compound with high resolution and sensitivity. It can also be used for preparative purification.

Table 5: Common Chromatographic Techniques and Their Applications

TechniqueStationary PhaseTypical Mobile PhasePrimary Application
Thin-Layer Chromatography (TLC)Silica GelHexane/Ethyl AcetateReaction monitoring, Purity assessment
Column ChromatographySilica GelHexane/Ethyl AcetatePreparative purification
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-phase)Acetonitrile/WaterQuantitative analysis, Purity determination

Theoretical and Computational Studies on Pyrrolo 2,3 C Pyridine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can predict a variety of molecular properties that are crucial for understanding reactivity.

Detailed research findings on related azaindole derivatives demonstrate that methods like Density Functional Theory (DFT) are frequently used to calculate fundamental properties. cuny.edu For 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, such calculations would typically yield data on electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the electronic excitation energy of a molecule. A smaller gap generally implies higher reactivity. The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms in the pyridine (B92270) and pyrrole (B145914) rings are expected to be electron-rich, while the hydrogen attached to the pyrrole nitrogen would be electron-deficient.

Table 1: Predicted Electronic Properties of a Representative Pyrrolo[2,3-c]pyridine Derivative

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.1 DMeasure of the overall polarity of the molecule.

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations for this compound would be required for precise values.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For a relatively rigid molecule like this compound, conformational analysis is straightforward but still important for understanding its three-dimensional shape and how it might interact with biological targets or other molecules.

Molecular mechanics and quantum chemical methods can be used to determine the most stable conformation by calculating the potential energy of different spatial arrangements of the atoms. While the core bicyclic structure is planar, the orientation of substituents and any slight deviations from planarity can be assessed.

In the broader context of drug discovery, molecular modeling is extensively used for techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking. scilit.comimist.ma For example, if a series of pyrrolo[2,3-c]pyridine derivatives were synthesized and tested for biological activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be developed. imist.ma These models correlate the 3D structural and electronic properties of the molecules with their biological activity, providing a predictive tool for designing more potent compounds.

Table 2: Key Descriptors in Molecular Modeling of Pyrrolopyridine Derivatives

DescriptorDescriptionRelevance
Steric Fields (CoMFA)Describes the spatial arrangement and bulk of the molecule.Important for understanding how the molecule fits into a binding site.
Electrostatic Fields (CoMFA/CoMSIA)Represents the distribution of charge in the molecule.Crucial for electrostatic interactions with a target protein.
Hydrophobic Fields (CoMSIA)Maps the hydrophobic and hydrophilic regions of the molecule.Key for understanding interactions in aqueous environments and with nonpolar parts of a receptor.
Hydrogen Bond Donor/Acceptor Fields (CoMSIA)Identifies regions that can participate in hydrogen bonding.Essential for specific interactions that confer binding affinity and selectivity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This provides insights into the feasibility of a reaction, its kinetics, and the factors that control its outcome.

For this compound, computational studies could be used to investigate a variety of reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the chloro and iodo positions. Theoretical studies on the halogenation of pyridines have demonstrated the power of computational methods in understanding regioselectivity and the nature of reaction intermediates. nih.gov

For example, a computational study of a Suzuki coupling reaction involving this compound would involve calculating the energies of all intermediates and transition states in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). This would help in understanding which halogen is more likely to react first and what the activation barriers are for each step.

Table 3: Example of a Calculated Energy Profile for a Reaction Step

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials of the reaction step.
Transition State+15.2The highest energy point along the reaction coordinate for this step; determines the reaction rate.
Products-5.7The resulting molecules after the step is complete.

Note: This data is a hypothetical example to illustrate the type of information obtained from computational reaction mechanism studies.

Academic Applications and Research Impact of the Pyrrolo 2,3 C Pyridine Scaffold in Chemical Biology

Utility as a Versatile Synthetic Intermediate and Building Block

The 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine compound and its isomers are recognized as valuable starting materials in drug discovery. A closely related isomer, 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, is described as a fragment molecule that provides a foundational structure for molecular linking, expansion, and modification. targetmol.com This highlights the role of such halogenated pyrrolo[2,3-c]pyridines as key intermediates. The presence of chloro and iodo substituents at distinct positions offers orthogonal reactivity, allowing for selective chemical transformations such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups and build molecular complexity.

The synthetic accessibility of the core scaffold is crucial for its use as a building block. Research has demonstrated facile and scalable methods for producing related structures, such as pyrrolo[2,3-c]pyridine-7-ones, through acid-promoted intramolecular cyclization. enamine.net The ability to produce the core scaffold in large quantities and perform regioselective alkylation or arylation reactions underscores its practicality as a versatile intermediate for creating libraries of compounds for biological screening. enamine.net This synthetic tractability is essential for its application in developing new therapeutic agents and research tools.

Role in Structure-Activity Relationship (SAR) Studies for Bioactive Molecules

The pyrrolo[2,3-c]pyridine scaffold is an excellent platform for conducting structure-activity relationship (SAR) studies, which are fundamental to optimizing the potency and selectivity of bioactive molecules. By systematically modifying substituents on the heterocyclic core, researchers can probe the specific interactions between a compound and its biological target.

A clear example of this is in the development of novel acid pump antagonists (APAs). nih.gov In a study focused on 1H-pyrrolo[2,3-c]pyridine derivatives, researchers systematically elaborated on substituents at the N1, C5, and C7 positions. This methodical approach allowed them to identify the chemical features necessary for potent inhibition of the H+/K+ ATPase enzyme. nih.gov The investigation revealed that specific combinations of substituents led to compounds with significant potency, demonstrating the scaffold's utility in dissecting the molecular requirements for biological activity. nih.gov This process of iterative design, synthesis, and testing is central to medicinal chemistry, and the pyrrolo[2,3-c]pyridine core provides the stable framework upon which these molecular explorations are built.

Development of Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology for interrogating the function of proteins and exploring biological pathways. The development of such probes requires a molecular scaffold that is synthetically versatile and can be modified to incorporate reporter tags (like fluorescent dyes or biotin) or photoreactive groups without losing its binding affinity for the target protein.

While specific examples of this compound being used directly as a chemical probe are not prominent in the literature, its characteristics make it an ideal candidate for such applications. Its utility as a versatile building block allows for the strategic introduction of linkers and functional handles necessary for probe development. targetmol.com The established biological activity of derivatives, such as the potent inhibition of H+/K+ ATPase, confirms that the scaffold can engage with specific biological targets. nih.gov These features—synthetic accessibility, a history of biological relevance, and amenability to SAR studies—are the foundational requirements for designing high-quality chemical probes to explore complex biological systems.

Applications in Kinase Inhibitor Research

The broader class of pyrrolopyridines and their related fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, are exceptionally prominent as scaffolds for kinase inhibitors. researchgate.netnih.govmdpi.com These structures often serve as "hinge-binders," mimicking the adenine component of ATP to interact with the hinge region of the kinase active site.

However, based on available scientific literature, the specific 1H-pyrrolo[2,3-c]pyridine (6-azaindole) isomer is less explored in the context of kinase inhibitor development compared to its more widely studied isomers like 7-azaindoles (pyrrolo[2,3-b]pyridine) and 7-deazapurines (pyrrolo[2,3-d]pyrimidine). While extensive research has validated other pyrrolopyridine isomers as privileged structures for targeting a multitude of kinases, the application of the pyrrolo[2,3-c]pyridine core in this specific therapeutic area remains a field with potential for future investigation.

Exploration in Other Targeted Biological Modulators

The pyrrolo[2,3-c]pyridine scaffold has been investigated for its potential to modulate various biological targets beyond kinases.

Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a critical role in regulating energy metabolism and is a target of interest for metabolic diseases. Despite the therapeutic interest in ERRα, a review of the current scientific literature does not indicate significant research or established findings linking the 1H-pyrrolo[2,3-c]pyridine scaffold to the modulation of ERRα. This area remains unexplored for this specific heterocyclic system.

HIV-1 integrase is a validated and critical target for antiretroviral therapy. Several heterocyclic scaffolds have been successfully developed into potent integrase inhibitors. Various isomers of pyrrolopyridine, including derivatives of pyrrolo[3,4-c]pyridine and pyrrolo[2,3-b]pyridine, have been explored for this purpose. nih.govresearchgate.netmdpi.com For instance, a novel pyrrolopyridine-based compound, STP0404, was reported as a highly potent allosteric HIV-1 integrase inhibitor (ALLINI). nih.gov However, the specific 1H-pyrrolo[2,3-c]pyridine scaffold has not been a primary focus in the reported literature for the development of HIV-1 integrase inhibitors. While its isomers have shown promise, the potential of the 6-azaindole (B1212597) core in this application is not yet established.

Data Tables

Table 1: H+/K+ ATPase Inhibition by 1H-Pyrrolo[2,3-c]pyridine Derivatives

CompoundSubstituentsH+/K+ ATPase IC50 (nM)
14f N1: -CH2(2-Me-Ph); C5: -OMe; C7: -Me28
14g N1: -CH2(2-Cl-Ph); C5: -OMe; C7: -Me29
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Antimycobacterial Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antimycobacterial agents with new mechanisms of action. The pyrrolopyridine scaffold has been identified as a promising framework for the development of such agents.

One notable class of compounds, the pyrrolo[3,4-c]pyridine-1,3(2H)-diones, has been investigated for its potent antimycobacterial properties. acs.orgresearchgate.net These compounds have been found to target the cytochrome bc1 complex, a crucial component of the electron transport chain in Mtb, which is a validated drug target. acs.org A significant finding from these studies was the identification of a 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivative, which exhibited high antimycobacterial activity. researchgate.net The research highlighted that the 4-methyl substituent on the pyridine (B92270) ring plays a favorable role in the compound's antibacterial efficacy. researchgate.net

In a separate line of research, a series of pyrrolo[3,2-c]pyridine Mannich bases were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds demonstrated significant antitubercular activity. nih.gov Specifically, compounds 7r, 7t, and 7u showed good activity with a Minimum Inhibitory Concentration (MIC) of ≥6.25 μg/mL. nih.gov The standout compound from this series was 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (7t), which displayed excellent antimycobacterial activity with an MIC of <0.78 μg/mL and exhibited low cytotoxicity. nih.gov

Table 1: Antimycobacterial Activity of Selected Pyrrolo[3,2-c]pyridine Mannich Bases

CompoundChemical NameMIC (μg/mL) against M. tuberculosis H37Rv
7r 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidin-4-amine≥6.25
7t 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide<0.78
7u 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide≥6.25

Data sourced from a study on new pyrrolo[3,2-c]pyridine Mannich bases. nih.gov

Antidiabetic Compounds

The pyrrolopyridine scaffold has also been explored for its potential in developing novel treatments for diabetes. Derivatives of pyrrolo[3,4-c]pyridine have shown promise as antidiabetic agents. nih.gov Research in this area has focused on compounds that can improve insulin sensitivity and help regulate blood glucose levels. nih.gov These compounds often work by stimulating glucose uptake in muscle and fat cells. nih.gov

One area of investigation involves the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in the digestion of carbohydrates. By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to a reduction in post-meal blood glucose spikes. A series of pyrrolopyridine-based thiazolotriazole analogs were synthesized and evaluated for their inhibitory potential against these enzymes. tandfonline.com All the synthesized compounds showed good inhibitory activity against both α-amylase and α-glucosidase. tandfonline.com One of the most potent analogs demonstrated α-amylase and α-glucosidase inhibitory activity with IC₅₀ values of 17.65 µM and 18.15 µM, respectively, which is comparable to the reference drug acarbose. tandfonline.com

Another target for antidiabetic drugs is the free fatty acid receptor 1 (FFA1), which has gained interest as a novel target for type 2 diabetes treatment. researchgate.net A pyrrole-based analog was identified as an effective FFA1 agonist, demonstrating high potency with an EC₅₀ of 34.7 nM. researchgate.net

Table 2: Inhibitory Activity of a Potent Pyrrolopyridine-based Thiazolotriazole Analog

EnzymeIC₅₀ (µM)
α-amylase 17.65
α-glucosidase 18.15

Data for the most potent analog from a study on pyrrolopyridine-based thiazolotriazoles. tandfonline.com

Anti-inflammatory and Analgesic Agents

The pyrrole (B145914) heterocycle is a component of several non-steroidal anti-inflammatory drugs (NSAIDs), including ketorolac and tolmetin, highlighting the potential of pyrrole-containing scaffolds in the development of new anti-inflammatory and analgesic agents. pensoft.net The pyrrolopyridine core, which combines the structural features of pyrrole and pyridine, has been the subject of research for its pharmacological properties in this area. nih.govmdpi.com

A study involving a new series of pyrrolopyridines and pyrrolopyridopyrimidines, synthesized from aminocyanopyrroles, screened these compounds for their in vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity. nih.gov The results indicated that some of the tested compounds, specifically pyrrolopyridines 3i and 3l, exhibited promising activity. nih.gov A docking study of these active molecules suggested a new binding pose in the COX-2 binding site. nih.gov

In another study, the analgesic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives was evaluated using hot-plate and writhing tests. mdpi.com In the writhing syndrome test, all tested compounds showed strong analgesic activity, with two compounds being effective at doses as low as 0.78 mg/kg. mdpi.com

Research on a series of novel pyrrolo[2,3-d]pyrimidine derivatives also demonstrated significant in vivo anti-inflammatory activities for some of the synthesized compounds. researchgate.net

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